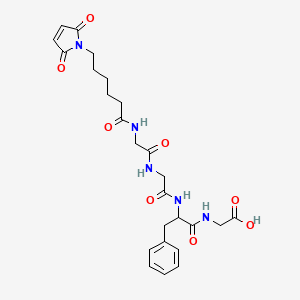
MC-Gly-Gly-Phe-Gly-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MC-Gly-Gly-Phe-Gly-OH is a tetrapeptide compound used primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This compound is known for its ability to facilitate the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing damage to healthy cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MC-Gly-Gly-Phe-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and functionality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
MC-Gly-Gly-Phe-Gly-OH undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The phenylalanine residue can undergo oxidation, leading to the formation of quinones.
Substitution: The amino groups can participate in substitution reactions with electrophiles
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as acyl chlorides or isocyanates are used for substitution reactions
Major Products
Hydrolysis: Results in the formation of individual amino acids.
Oxidation: Leads to the formation of quinones and other oxidized derivatives.
Substitution: Produces modified peptides with new functional groups
Wissenschaftliche Forschungsanwendungen
MC-Gly-Gly-Phe-Gly-OH is widely used in scientific research, particularly in the following fields:
Chemistry: As a cleavable linker in the synthesis of complex molecules.
Biology: In the study of protein-protein interactions and enzyme-substrate dynamics.
Medicine: In the development of targeted cancer therapies through ADCs.
Industry: Used in the production of bioconjugates and other specialized compounds
Wirkmechanismus
MC-Gly-Gly-Phe-Gly-OH functions as a cleavable linker in ADCs. Upon reaching the target site, the linker is cleaved by specific enzymes, releasing the cytotoxic drug. This targeted release minimizes off-target effects and enhances the therapeutic efficacy of the drug. The molecular targets and pathways involved include proteases such as cathepsin B, which cleave the linker at specific peptide bonds .
Vergleich Mit ähnlichen Verbindungen
MC-Gly-Gly-Phe-Gly-OH is unique due to its specific sequence and cleavable nature. Similar compounds include:
MC-Gly-Gly-Phe-Gly-PAB-OH: Another cleavable linker used in ADCs.
MC-Gly-Gly-Phe-Gly-Dxd: A variant with different functional groups for specific applications.
MC-Gly-Gly-Phe-2-((2-aminoacetamido)methoxy)acetic acid: Used for similar purposes but with different cleavage mechanisms .
This compound stands out due to its optimal balance of stability and cleavability, making it highly effective in targeted drug delivery systems.
Eigenschaften
Molekularformel |
C25H31N5O8 |
|---|---|
Molekulargewicht |
529.5 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H31N5O8/c31-19(9-5-2-6-12-30-22(34)10-11-23(30)35)26-14-20(32)27-15-21(33)29-18(25(38)28-16-24(36)37)13-17-7-3-1-4-8-17/h1,3-4,7-8,10-11,18H,2,5-6,9,12-16H2,(H,26,31)(H,27,32)(H,28,38)(H,29,33)(H,36,37) |
InChI-Schlüssel |
DWPLKZYCOGLRPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



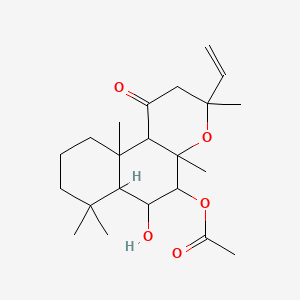
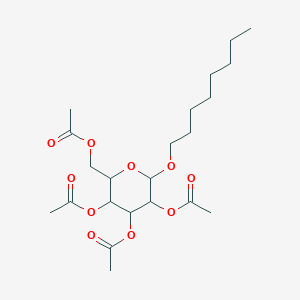

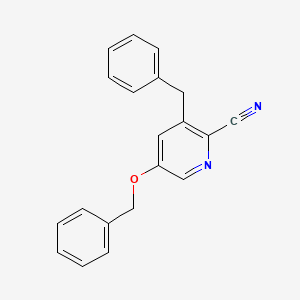
![2-hydroxy-5-nitrobenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B13382867.png)
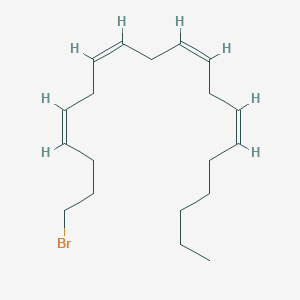
![[2-Oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B13382881.png)
![4-(5,5-dimethyl-4-oxofuran-2-yl)-2,2-dimethyl-4,7-bis[4-methyl-5-(4-methyl-6-oxo-2,3-dihydropyran-2-yl)pent-4-enyl]-6,7-dihydro-5H-1-benzofuran-3-one](/img/structure/B13382894.png)
![6-Amino-5-[(4-methoxybenzylidene)amino]pyrimidin-4-ol](/img/structure/B13382897.png)
![N-[(E)-[5-bromo-2-hydroxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide](/img/structure/B13382902.png)
![6-[6-(Methoxymethyl)pyridin-3-yl]-4-[1-(oxan-4-yl)ethylamino]quinoline-3-carboxamide](/img/structure/B13382909.png)

![(3S)-8-Boc-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13382917.png)
